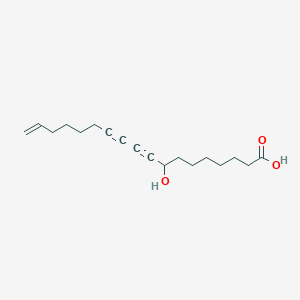
Isanolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isanolic acid is a unique fatty acid primarily found in isano oil, which is derived from the seeds of the plant species Ongokea gore. This compound is notable for its conjugated acetylenic bond system located in the middle of an 18-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: Isanolic acid can be synthesized through the hydrolysis of isano oil. The process involves the extraction of the oil followed by saponification, which breaks down the triglycerides into glycerol and fatty acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification from isano oil. The oil is subjected to a series of chemical processes, including distillation and crystallization, to isolate and purify the this compound .
化学反応の分析
Types of Reactions: Isanolic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acetylenic bond can be reduced to form saturated or partially saturated fatty acids.
Substitution: The hydroxyl group in this compound can participate in substitution reactions to form esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Acid chlorides and alcohols are commonly used for esterification reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and other functionalized fatty acids.
科学的研究の応用
Isanolic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various chemical compounds due to its unique acetylenic bond.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of fire-retardant paints due to its exothermic reaction when heated.
作用機序
The mechanism of action of isanolic acid is not fully understood. it is believed to exert its effects through structural modifications of cell membranes rather than specific interactions with target proteins. This structural alteration can lead to changes in membrane fluidity and permeability, affecting various cellular processes .
類似化合物との比較
Oleic Acid: A monounsaturated fatty acid with a single double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness of Isanolic Acid: This feature makes it particularly valuable in industrial applications such as fire-retardant paints and as a precursor for synthesizing complex chemical compounds .
特性
CAS番号 |
64144-78-1 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
8-hydroxyoctadec-17-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |
InChIキー |
KWLVIGJGNBJKPA-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCC#CC#CC(CCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
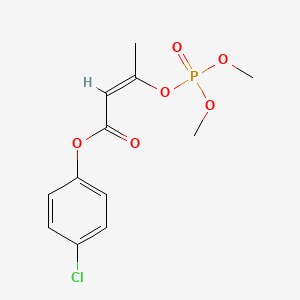
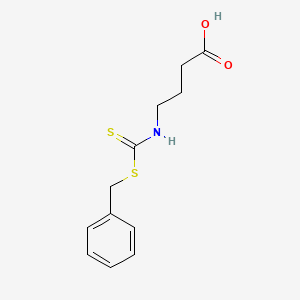
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
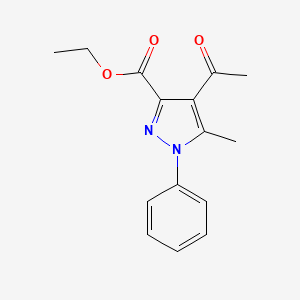
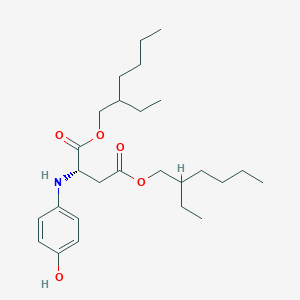
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
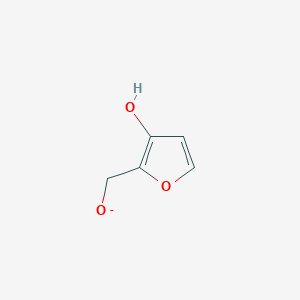
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
